

The Structural Unveiling of Aklavin and Its Derivatives: A Technical Guide

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Compound of Interest		
Compound Name:	Aklavin	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data interpretation involved in the structure elucidation of **aklavin** and its derivatives. **Aklavin**, a key anthracycline antibiotic, serves as a foundational scaffold for numerous clinically significant anticancer agents. Understanding its intricate three-dimensional architecture and that of its analogs is paramount for the rational design of novel therapeutics with improved efficacy and reduced toxicity.

Spectroscopic Analysis: The Cornerstone of Structure Elucidation

The determination of the chemical structure of **aklavin** and its derivatives relies on a synergistic application of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography are the principal tools employed to piece together the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the complete chemical structure of organic molecules in solution.[1] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized to establish the carbon skeleton, the placement of protons, and the relative stereochemistry of the molecule.



1.1.1. 1H and 13C NMR Spectroscopy

The 1H NMR spectrum provides information about the chemical environment of each proton in the molecule, while the 13C NMR spectrum reveals the number and types of carbon atoms. For **aklavin** and its derivatives, characteristic chemical shifts in the aromatic region indicate the presence of the tetracyclic naphthacenequinone core. Signals in the aliphatic region correspond to the protons and carbons of the saturated A-ring and the ethyl side chain.

1.1.2. 2D NMR Spectroscopy

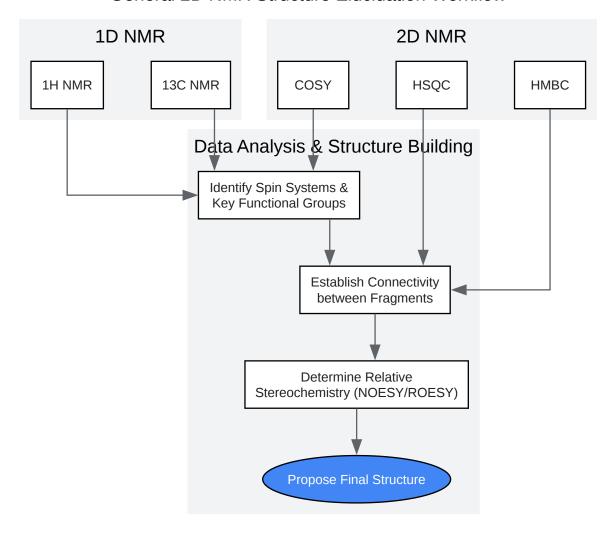
2D NMR experiments, such as COSY, HSQC, and HMBC, are indispensable for assembling the molecular structure by identifying correlations between different nuclei.

- COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of proton-proton connectivity within spin systems, such as the ethyl group and the protons on the A-ring.
- HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This provides a direct link between the 1H and 13C NMR data.
- HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between
 protons and carbons that are separated by two or three bonds. This is crucial for connecting
 the different spin systems identified by COSY and for assigning the positions of quaternary
 carbons, which do not have attached protons.

The following diagram illustrates the general workflow for structure elucidation using 2D NMR:

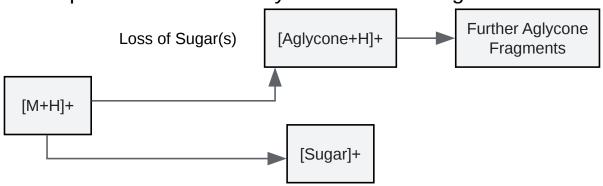


General 2D NMR Structure Elucidation Workflow

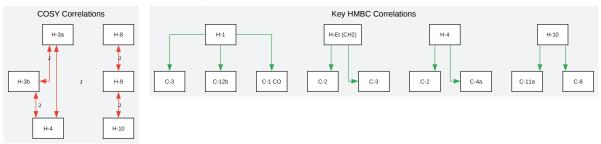




Representative Anthracycline MS/MS Fragmentation



Key 2D NMR Correlations for Aklavinone Structure Elucidation



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References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
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